Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate
Description
Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate is a fluorinated pyridine derivative featuring a methyl ester group at position 3 and a 2,4-difluorophenyl substituent at position 6 of the pyridine ring. The 2,4-difluorophenyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and modulate electronic effects .
Properties
IUPAC Name |
methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)8-2-5-12(16-7-8)10-4-3-9(14)6-11(10)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZINORPUINEQOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,4-difluorophenylboronic acid is reacted with a halogenated pyridine ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as precise temperature control and efficient mixing, can significantly improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 2,4-difluorophenyl group can enhance binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of enzymes or signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Methyl 6-(Trifluoromethyl)Pyridine-3-Carboxylate
- Structure : Trifluoromethyl (-CF₃) group at position 6 instead of 2,4-difluorophenyl.
- Spectroscopy : ¹³C and ¹⁹F NMR data () highlight the strong electron-withdrawing effect of the -CF₃ group, which deshields adjacent carbons and fluorine atoms. This contrasts with the 2,4-difluorophenyl group, which introduces steric bulk and moderate electron withdrawal via resonance .
- Applications : Trifluoromethylated pyridines are often used in medicinal chemistry for improved lipophilicity and bioavailability.
Ethyl 6-{[(2,4-Difluorophenyl)Methyl]Amino}Pyridine-3-Carboxylate
- Structure: Ethyl ester and a 2,4-difluorophenylmethylamino group at position 6 ().
- Molecular Weight : 292.29 g/mol (vs. an estimated ~265 g/mol for the methyl ester analog).
- Reactivity: The amino linker may enhance solubility but reduce metabolic stability compared to direct aryl substitution .
Lithium 6-(2,3-Difluorophenyl)Imidazo[1,5-a]Pyridine-3-Carboxylate (Compound 33)
Ester Group Modifications
Ethyl 7-Chloro-1-(2,4-Difluorophenyl)-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylate
- Structure : Ethyl ester with a fused naphthyridine ring and additional halogens ().
- Applications: Intermediate for trovafloxacin, a fluoroquinolone antibiotic. The ethyl ester may offer slower hydrolysis compared to methyl esters, influencing prodrug design .
Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-Yl)-1-Tosyl-1,4,5,6-Tetrahydropyridine-3-Carboxylate
- Structure : Partially saturated pyridine ring with a tosyl group and thiophene substituent ().
- Physical Properties : Melting point 152–159°C and high enantioselectivity, suggesting crystalline stability. The methyl ester here facilitates synthetic manipulation during chiral resolution .
Agrochemical Derivatives (B.1.31–B.1.33)
- Structure : Triazole-containing difluorophenylpyridines ().
- Activity : These compounds exhibit fungicidal properties, underscoring the role of the 2,4-difluorophenyl group in target binding. The methyl ester in the target compound could serve as a hydrolyzable prodrug moiety in similar contexts .
Imidazo[1,5-a]Pyridine-Based GSK-3β Inhibitors
Tabulated Comparison of Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
